2,2-diethoxyethyl Benzoate
Overview
Description
2,2-diethoxyethyl benzoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper describes a compound with diethoxy groups attached to a benzene ring, which is a structural feature that might be present in 2,2-diethoxyethyl benzoate as well . The second paper discusses a benzoate ester, which is a functional group that 2,2-diethoxyethyl benzoate would also possess . These related compounds provide insight into the potential chemical behavior and properties of 2,2-diethoxyethyl benzoate.
Synthesis Analysis
The synthesis of 2,2-diethoxyethyl benzoate is not explicitly detailed in the provided papers. However, based on common synthetic methods for similar esters, one might speculate that the synthesis could involve the esterification of benzoic acid with 2,2-diethoxyethanol under acidic conditions or using a coupling reagent. The synthesis of related compounds, such as ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, involves the formation of ester linkages, which is a reaction that would likely be relevant to the synthesis of 2,2-diethoxyethyl benzoate .
Molecular Structure Analysis
The molecular structure of 2,2-diethoxyethyl benzoate can be inferred to some extent from the related compounds discussed in the papers. The crystal structure of a compound with diethoxy groups on a benzene ring suggests that the diethoxy groups could influence the geometry of the benzene ring in 2,2-diethoxyethyl benzoate, potentially leading to a non-planar arrangement . Additionally, the presence of the benzoate ester group would contribute to the overall molecular geometry, possibly affecting the compound's crystallinity and intermolecular interactions, as seen in the second paper .
Chemical Reactions Analysis
While the chemical reactions of 2,2-diethoxyethyl benzoate are not directly reported, the papers provide information on the reactivity of similar functional groups. For example, the hydroxy groups in the compound discussed in the second paper are involved in hydrogen bonding, which suggests that the ethoxy groups in 2,2-diethoxyethyl benzoate may also participate in similar non-covalent interactions . Additionally, the benzoate ester is a functional group known for its reactivity towards nucleophiles, which could be a relevant aspect of 2,2-diethoxyethyl benzoate's chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-diethoxyethyl benzoate can be hypothesized based on the properties of related compounds. The diethoxy groups are likely to contribute to the solubility of the compound in organic solvents, as seen in the first paper where a solvate with tetrahydrofuran is described . The benzoate ester group, as discussed in the second paper, could influence the melting point, boiling point, and potential for intermolecular hydrogen bonding . These properties are crucial for understanding the compound's behavior in different environments and applications.
Scientific Research Applications
Application 1: Film Growth and Electronic Structure Correlation
- Summary of Application: This compound is used in the study of the correlations of the electronic structure and film growth of 2,7-diocty .
- Methods of Application: The study combined ultraviolet photoemission spectroscopy (UPS), X-ray photoemission spectroscopy (XPS), atomic force microscopy (AFM), and small angle X-ray diffraction (SAXD) measurements .
- Results: The study found that the increasing ordering of the molecular orientation with film thickness contributes to the changing of the shape and lowering of the leading edge of the highest occupied molecular orbital (HOMO). The end methyl of the highly ordered standing molecules forms an outward pointing dipole layer which makes the work function (WF) decrease with increasing thickness .
Application 2: Synthesis of Ethyl Benzoate
- Summary of Application: 2,2-diethoxyethyl Benzoate is used in the synthesis of Ethyl Benzoate (EtBZ) via esterification of benzoic acid (BeZ) with ethanol .
- Methods of Application: The synthesis is carried out in a reactive distillation, which is challenging due to complex thermodynamic behavior of the chemical reaction and the difficulty of keeping the reactants together in the reaction zone .
Application 3: Total Synthesis of Cribrostatin 4 and Renieramycin G
- Summary of Application: 2,2-diethoxyethyl Benzoate is used in the Pictet-Spengler reaction to construct the pentacyclic key intermediate framework for the total synthesis of cribrostatin 4 and renieramycin G .
- Methods of Application: The compound is cyclized with 3-arylidene-6-methylpiperazinedione to afford the P-S-adduct as a single isomer .
- Results: The lactam was used to construct the pentacyclic key intermediate framework and achieve the total synthesis of cribrostatin 4 and renieramycin G .
properties
IUPAC Name |
2,2-diethoxyethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKKHAZEIWDXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC(=O)C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473583 | |
Record name | 2,2-diethoxyethyl Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diethoxyethyl Benzoate | |
CAS RN |
64904-47-8 | |
Record name | 2,2-diethoxyethyl Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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